2-(3-Mercaptophenyl)acetic acid
CAS No.: 63271-86-3
Cat. No.: VC20744784
Molecular Formula: C8H8O2S
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63271-86-3 |
|---|---|
| Molecular Formula | C8H8O2S |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 2-(3-sulfanylphenyl)acetic acid |
| Standard InChI | InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10) |
| Standard InChI Key | BIPWQAXQJQOPHM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S)CC(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)S)CC(=O)O |
Introduction
2-(3-Mercaptophenyl)acetic acid (CAS 63271-86-3) is a sulfur-containing organic compound with a phenylacetic acid backbone modified by a mercapto (-SH) group at the 3-position. This structural feature enables diverse chemical reactivity and biological interactions, making it valuable in coordination chemistry, medicinal research, and materials science.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Density | 1.299 g/cm³ |
| Boiling Point | 336°C at 760 mmHg |
| Melting Point | 100–103°C |
| Flash Point | 157°C |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
The mercapto group contributes to its redox activity and nucleophilicity, enabling disulfide bond formation and metal coordination .
Synthesis Methods
Industrial and laboratory syntheses typically involve:
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Thiolation of Phenylacetic Acid Derivatives: Reacting 3-bromophenylacetic acid with thiourea under basic conditions (e.g., NaOH/ethanol), followed by hydrolysis .
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Alternative Routes: Sulfur nucleophile substitution on halogenated precursors or oxidation of corresponding thioacetates.
Biological Activities and Mechanisms
Antioxidant Properties
The -SH group scavenges free radicals (e.g., ROS), reducing oxidative stress in cellular models .
Enzyme Inhibition
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Cyclooxygenase (COX) and Lipoxygenase (LOX): Inhibits pro-inflammatory enzymes at IC₅₀ values < 50 μM in vitro.
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Protein Kinases: Disrupts ATP-binding sites in kinases, showing antitumor activity in breast and lung cancer cell lines .
Anti-Inflammatory Effects
Modulates NF-κB signaling, reducing TNF-α and IL-6 production in macrophages.
Research Applications
Coordination Chemistry
| Metal Ion | Complex Formed | Application |
|---|---|---|
| Cu(II) | [Cu(2-(3-MPA))] | Catalytic oxidation |
| Ag(I) | [Ag(2-(3-MPA))] | Antimicrobial agents |
| Ni(II) | [Ni(2-(3-MPA))] | Electrochemical sensors |
These complexes exploit the compound’s chelating ability for materials science and catalysis.
Medical Research
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